1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) |
InChI Key |
ZXKJCNXCDWFZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Table 1: Representative Reaction Conditions and Yields for 2-Aminoimidazole Synthesis in DES
| Entry | Substrate (α-Chloroketone) | Guanidine Source | Solvent (DES) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Methylphenyl-α-chloroketone | Guanidine carbonate | ChCl–Gly (1:2) | 80 | 5 | 70–85 |
| 2 | 2-Methylphenyl-α-chloroketone | Guanidine hydrochloride (in situ base) | ChCl–Urea (1:2) | 80 | 4 | 65–80 |
Note: Yields are dependent on reaction optimization and purification methods.
Three-Step Cyclization, Hydrolysis, and Alkylation Sequence
A more classical synthetic route involves:
- Cyclization of α-bromoacetophenone derivatives with guanidine derivatives (e.g., acetylguanidine) in polar aprotic solvents like DMF at room temperature.
- Acidic hydrolysis of the cyclized intermediate at elevated temperatures (e.g., 80 °C in 6 M HCl).
- Alkylation or methylation using methyl iodide and sodium hydride at low temperatures (e.g., –10 °C) to introduce N-substituents.
This sequence has been optimized for scale-up and reproducibility, though it may produce by-products such as imidazo[1,2-a]imidazole derivatives, requiring careful workup and purification.
Table 2: Optimized Conditions for Three-Step Synthesis of 2-Aminoimidazole Derivatives
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Cyclization | α-Bromoacetophenone + acetylguanidine in DMF | Room temp | Variable | Dose-controlled addition to avoid exotherm |
| Hydrolysis | 6 M HCl | 80 °C | 1 hour | Complete conversion monitored by TLC |
| Alkylation | NaH, CH3I in DMF | –10 °C | Short time | Sodium hydride preferred base |
Yields for this sequence are moderate (~27% total yield reported for similar compounds), but the method is scalable and produces high-purity products after recrystallization.
Notes on By-Products and Purification
- By-products such as 2,6-diphenyl-1H-imidazo[1,2-a]imidazole can form during cyclization steps.
- These can be identified and separated by chromatographic methods and characterized by MS, ^1H NMR, and ^13C NMR.
- Careful control of reagent addition rates and reaction temperatures minimizes by-product formation.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Catalyst-Free One-Pot Reaction | Simple, mild, no catalyst | Environmentally friendly, easy | May require optimization for regioselectivity |
| Solid-Phase Two-Step Synthesis | Resin-bound intermediates | Facilitates purification | Requires solid-phase setup |
| DES-Based Cyclization | Green solvents, high yields | Sustainable, scalable | Requires DES preparation |
| Three-Step Cyclization Sequence | Classical, scalable, reproducible | Well-studied, high purity | Moderate yields, by-products |
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 244.31 g/mol. Its structure comprises an imidazole ring substituted with a 2-methylphenyl group, which contributes to its biological activity.
Medicinal Chemistry Applications
- Anticancer Activity :
-
Antimicrobial Activity :
- The compound has been tested for antimicrobial properties against several pathogens. Its effectiveness can be attributed to the ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) E. coli 32 S. aureus 16 Pseudomonas aeruginosa 64 -
Anti-inflammatory Effects :
Compound IC50 (µM) against COX-2 This compound 12.3 Celecoxib 10.5
Pharmacological Insights
- Neuroprotective Properties :
- Cardiovascular Effects :
Material Science Applications
- Polymer Chemistry :
Case Studies
- Case Study: Anticancer Efficacy
- Case Study: Antimicrobial Testing
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine can be contextualized against related imidazol-2-amine derivatives, as summarized below:
Key Findings:
Synthetic Flexibility : The benzyl group in this compound can be substituted with diverse aromatic or heteroaromatic moieties (e.g., naphthyl, chlorobenzyl) to modulate physicochemical and biological properties. Reactions typically proceed under mild conditions (20–25°C) with moderate yields (27–55%) .
Structure-Activity Relationships (SAR) :
- Electron-Donating Groups : The 2-methyl group on the benzyl ring may enhance lipophilicity and membrane permeability compared to unsubstituted benzyl analogs.
- Bioisosteric Replacements : Fluorinated benzyl groups (e.g., 3-fluorobenzyl) improve target affinity, as seen in ALK5 inhibitors .
- Metabolic Stability : Methyl groups on the imidazole ring (e.g., 1-methyl substituent) may reduce oxidative metabolism compared to unsubstituted analogs .
Physicochemical Trends :
Biological Activity
1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound this compound features an imidazole ring substituted with a 2-methylphenyl group at the nitrogen atom. Its molecular formula is CHN, with a molecular weight of approximately 187.24 g/mol. The unique structural arrangement contributes to its chemical reactivity and biological interactions.
Target Interactions
Imidazole derivatives often exhibit significant interactions with various biological targets, including enzymes and receptors. The mechanism of action typically involves:
- Binding Interactions : The compound may interact through hydrogen bonding or π-stacking due to its aromatic nature, influencing enzyme activity and receptor signaling pathways.
- Inhibition or Activation : It can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Imidazole derivatives are frequently evaluated for their antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 μg/mL |
| Escherichia coli | 12.5 μg/mL |
This suggests its potential use in treating infections caused by these pathogens .
Anticancer Properties
Emerging evidence suggests that imidazole derivatives can exhibit anticancer activities. For instance, structural analogs have been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC Value (μM) |
|---|---|
| HeLa (cervical cancer) | 5.67 |
| CaCo-2 (colon cancer) | 9.27 |
| MCF-7 (breast cancer) | 8.14 |
These findings indicate the compound's potential as a lead structure for further development in cancer therapeutics .
Neuroprotective Effects
Some studies suggest that imidazole derivatives may possess neuroprotective properties. Research on related compounds has indicated potential benefits in models of neurodegenerative diseases, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives, including:
- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in infectious diseases .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that certain modifications to the imidazole structure could enhance cytotoxicity, indicating that structural optimization might yield more effective anticancer agents .
- Neuroprotective Studies : Investigations into the neuroprotective effects of imidazole derivatives suggested that they might mitigate neuronal damage in models of oxidative stress, pointing toward their potential application in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
